molecular formula C90H91Cl5NP4Ru2+ B3333855 (R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2] CAS No. 204933-84-6

(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]

Cat. No.: B3333855
CAS No.: 204933-84-6
M. Wt: 1690 g/mol
InChI Key: GTOHIFITHYJFSD-UHFFFAOYSA-M
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Description

®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is a complex organometallic compound that features ruthenium as the central metal atomIt is widely used in asymmetric catalysis, particularly in hydrogenation reactions due to its chiral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the reaction of ruthenium trichloride with ®-H8-binap in the presence of a base such as dimethylamine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ligand-substituted ruthenium complexes .

Scientific Research Applications

®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by a series of electron transfer and bond formation/breaking steps. The chiral environment provided by the H8-binap ligands ensures that the reactions proceed with high enantioselectivity. The molecular targets and pathways involved include the activation of hydrogen molecules and the formation of chiral centers in the substrate molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is unique due to its high stability and efficiency in catalyzing asymmetric hydrogenation reactions. The presence of the H8-binap ligand provides a highly chiral environment, which is crucial for achieving high enantioselectivity in the reactions it catalyzes .

Properties

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHIFITHYJFSD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H91Cl5NP4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1690.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
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